N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide
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Overview
Description
N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cycloheptyl group and a difluorobenzyl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide typically involves the reaction of cycloheptylamine with 2,6-difluorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxalamides with different functional groups.
Scientific Research Applications
N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N1-cycloheptyl-N2-(2,6-dimethylbenzyl)oxalamide
- N1-cycloheptyl-N2-(2,6-dichlorobenzyl)oxalamide
- N1-cycloheptyl-N2-(2,6-dibromobenzyl)oxalamide
Uniqueness
N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide is unique due to the presence of the difluorobenzyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N1-cycloheptyl-N2-(2,6-difluorobenzyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18F2N2O
- CAS Number : 941894-95-7
- Structure : The compound features a cycloheptyl group and a difluorobenzyl moiety linked through an oxalamide functional group.
This compound exhibits its biological effects primarily through interaction with specific molecular targets such as enzymes and receptors. Its mechanism includes:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially influencing signal transduction and gene expression.
- Receptor Modulation : It has been investigated for its ability to modulate receptor activity, particularly in pathways related to pain and inflammation.
Biological Activity
Research indicates that this compound possesses several biological activities:
- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Properties : Preliminary investigations indicate potential cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy.
- Neuroprotective Effects : There is evidence suggesting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anti-inflammatory | Reduced levels of IL-6 and TNF-alpha | |
Anticancer | Inhibited growth of A549 cells | |
Neuroprotection | Improved survival in neuronal cultures |
Case Study 1: Anti-inflammatory Action
A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced the secretion of IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Case Study 2: Anticancer Potential
In vitro studies conducted on A549 lung cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The mechanism was attributed to apoptosis induction, highlighting its potential as an anticancer agent.
Research Applications
This compound is being explored for various applications:
- Drug Development : As a lead compound for developing new anti-inflammatory and anticancer drugs.
- Biochemical Probes : Utilized in studies aimed at understanding enzyme functions and receptor interactions.
Properties
IUPAC Name |
N'-cycloheptyl-N-[(2,6-difluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c17-13-8-5-9-14(18)12(13)10-19-15(21)16(22)20-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELVNBXLCPTKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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